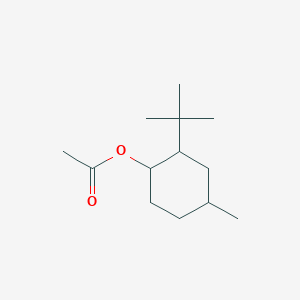

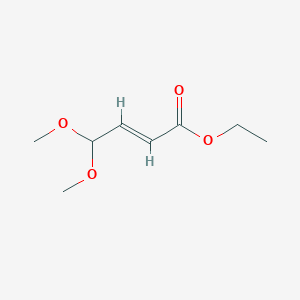

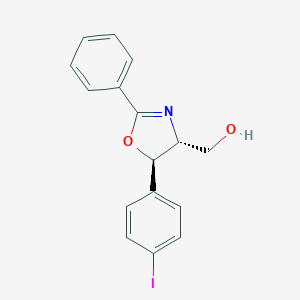

((4R,5R)-5-(4-碘苯基)-2-苯基-4,5-二氢恶唑-4-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While specific synthesis details for “((4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol” are not directly available, the synthesis of closely related compounds involves complex organic synthesis routes, often starting from basic organic or aromatic compounds. These processes may involve multiple steps, including halogenation, alkylation, cyclization, and reduction, each carefully controlled to achieve the desired stereochemistry and functional groups. A representative process involves the synthesis of oxazoline derivatives, where key steps might include the formation of an oxazoline ring through cyclization followed by specific substitutions at the phenyl rings (Gzella & Rozwadowska, 2000).

Molecular Structure Analysis

The molecular structure of compounds similar to “((4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol” is often elucidated using techniques like X-ray crystallography. These studies reveal intricate details about the arrangement of atoms within the molecule, including bond lengths, angles, and stereochemistry, which are crucial for understanding the compound's reactivity and interactions. For example, crystal structure analysis of related compounds has provided insights into their molecular conformation and the stabilizing interactions, such as hydrogen bonding, that influence their stability and reactivity (Dong & Huo, 2009).

科学研究应用

结构和化学表征

绝对构型和分子结构: 一项研究证实了类似化合物的绝对构型,确定了其羟甲基和苯环的方向,以及通过分子间氢键形成的分子链 (Gzella & Rozwadowska, 2000).

晶体结构分析: 已对相关化合物的晶体结构进行了研究,深入了解了它们的分子构型,例如 OH 基团的方向和分子内氢键的形成 (Li, Wang, & Chen, 2001).

脱溶剂动力学: 研究了类似二醇主体与甲醇和乙醇形成的晶体包合物脱溶剂动力学,重点关注客体的单一减速步骤损失和扩散机制 (Bourne, Oom, & Toda, 1997).

化学反应和合成

对恶唑硼烷的加成反应: 一项研究探讨了水和甲醇对旋光活性 2-苯基-1,3,2-恶唑硼烷的加成反应,揭示了加成产物的结构及其立体选择性 (Rico 等, 1999).

腐蚀抑制研究: 包括类似化合物的恶唑衍生物被评估了作为低碳钢的腐蚀抑制剂的有效性,表明它们显着降低了腐蚀速率和吸附行为 (Rahmani 等, 2018).

抗肿瘤剂的合成: 该化合物被用于合成海洋抗肿瘤剂库拉新 A 的类似物,表明其在药物化学中的潜在应用 (Martin, Mann, & Sageot, 1999).

其他应用

光物理性质: 已对类似化合物的衍生物进行研究,以了解它们在不同溶剂中的光物理性质,这对于光化学中的应用至关重要 (Guzow 等, 2005).

质谱表征: 在大气压电离条件下检查了与该化合物相关的环丙氨基酸立体异构合成子的行为 (Cristoni 等, 2000).

安全和危害

The compound has several hazard statements including H302, H315, H320, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if the compound is on the skin or in the eyes .

属性

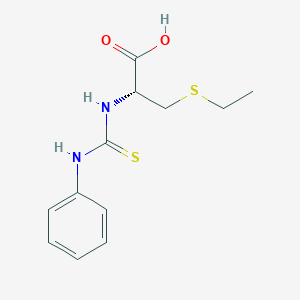

IUPAC Name |

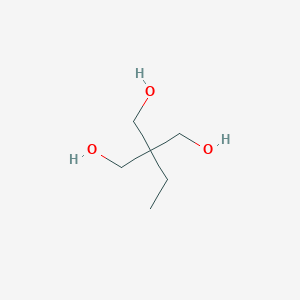

[(4R,5R)-5-(4-iodophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14INO2/c17-13-8-6-11(7-9-13)15-14(10-19)18-16(20-15)12-4-2-1-3-5-12/h1-9,14-15,19H,10H2/t14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFMVNLKICQFTI-HUUCEWRRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(C(O2)C3=CC=C(C=C3)I)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=N[C@@H]([C@H](O2)C3=CC=C(C=C3)I)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650725 |

Source

|

| Record name | [(4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol | |

CAS RN |

927689-68-7 |

Source

|

| Record name | [(4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。